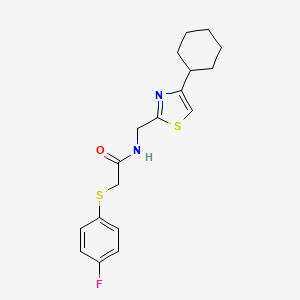

N-((4-cyclohexylthiazol-2-yl)methyl)-2-((4-fluorophenyl)thio)acetamide

Description

Properties

IUPAC Name |

N-[(4-cyclohexyl-1,3-thiazol-2-yl)methyl]-2-(4-fluorophenyl)sulfanylacetamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H21FN2OS2/c19-14-6-8-15(9-7-14)23-12-17(22)20-10-18-21-16(11-24-18)13-4-2-1-3-5-13/h6-9,11,13H,1-5,10,12H2,(H,20,22) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IBPPVXDCUUQEQR-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC(CC1)C2=CSC(=N2)CNC(=O)CSC3=CC=C(C=C3)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H21FN2OS2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

364.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

N-((4-cyclohexylthiazol-2-yl)methyl)-2-((4-fluorophenyl)thio)acetamide is a compound of interest due to its potential biological activities, which may include antimicrobial, anti-inflammatory, and anticancer properties. This article reviews the biological activity of this compound based on available research findings, including case studies and data tables that summarize its effects.

Chemical Structure

The compound can be characterized by the following structural formula:

Biological Activity Overview

Research indicates that this compound exhibits a range of biological activities:

- Antimicrobial Activity : Studies have demonstrated that this compound has significant antimicrobial properties against various bacterial strains.

- Anti-inflammatory Effects : Research suggests it may inhibit pro-inflammatory cytokines, thereby reducing inflammation.

- Anticancer Potential : Preliminary studies indicate that this compound may induce apoptosis in cancer cells.

Case Study 1: Antimicrobial Efficacy

A study evaluated the antimicrobial efficacy of this compound against common pathogens such as Staphylococcus aureus and Escherichia coli. The Minimum Inhibitory Concentration (MIC) was determined using standard broth dilution methods.

| Pathogen | MIC (µg/mL) |

|---|---|

| Staphylococcus aureus | 32 |

| Escherichia coli | 64 |

The results indicated that the compound displayed notable antibacterial activity, particularly against Staphylococcus aureus.

Case Study 2: Anti-inflammatory Activity

In vitro studies were conducted to assess the anti-inflammatory effects of the compound on human macrophages. The production of TNF-alpha was measured after treatment with various concentrations of the compound.

| Concentration (µM) | TNF-alpha Production (pg/mL) |

|---|---|

| 0 | 150 |

| 10 | 120 |

| 50 | 80 |

| 100 | 30 |

The data suggest a dose-dependent reduction in TNF-alpha production, indicating potential anti-inflammatory properties.

The proposed mechanism of action for this compound involves interaction with specific cellular targets. It is believed to inhibit key enzymes involved in inflammatory pathways and bacterial metabolism, leading to reduced pathogen viability and inflammation.

Comparative Analysis

To understand the uniqueness of this compound, it is useful to compare it with similar compounds known for their biological activities.

| Compound Name | Antimicrobial Activity | Anti-inflammatory Activity | Anticancer Activity |

|---|---|---|---|

| N-(1-Naphthyl)-2-thioacetamide | Moderate | Low | Moderate |

| N-(4-Fluorophenyl)-2-thioacetamide | High | Moderate | High |

| This compound | High | High | Potential |

This table illustrates that while many compounds exhibit some level of activity, this compound shows promising results across multiple categories.

Comparison with Similar Compounds

Table 1: Key Thiazole-Based Acetamide Derivatives

Key Observations :

- The cyclohexyl-thiazole scaffold in the target compound shares synthetic strategies with ’s analogs, which employ HATU-mediated coupling and HPLC purification .

- The 4-fluorophenylthio group is recurrent in compounds with enzyme inhibitory activity, as seen in ’s hCA inhibitors (KI = 548.6–2048 nM) .

Triazole/Imidazole Derivatives with Acetamide Linkers

Table 2: Triazole/Imidazole-Based Comparators

Key Observations :

- Fluorophenyl-substituted triazoles/imidazoles (e.g., 4j) exhibit higher melting points (126–127°C) compared to non-fluorinated analogs, suggesting enhanced crystallinity due to halogen interactions .

- Tautomeric stability in triazole-thiones (e.g., compounds 7–9 in ) is critical for bioactivity, as confirmed by IR spectra (absence of νS-H at 2500–2600 cm⁻¹) .

Oxadiazole and Benzofuran Hybrids

Table 3: Oxadiazole Derivatives with Thioacetamide Moieties

Key Observations :

- The 4-fluorophenylthio group enhances target selectivity, as seen in COX-2 inhibitors () and tyrosinase inhibitors () .

- Substitution at the phenyl ring (e.g., chloro vs. methoxy in ) modulates antimicrobial potency, suggesting structure-activity relationship (SAR) flexibility .

CD73 Inhibitors with Thiopyridine Scaffolds

Table 4: CD73-Targeting Derivatives

Key Observations :

- While structurally distinct from the target compound, these CD73 inhibitors highlight the importance of thioether linkages and aromatic substituents (e.g., morpholino groups) in modulating immune response .

Q & A

Basic: What are the standard protocols for synthesizing N-((4-cyclohexylthiazol-2-yl)methyl)-2-((4-fluorophenyl)thio)acetamide?

Methodological Answer:

The synthesis typically involves multi-step reactions:

- Step 1: Formation of the thiazole ring via cyclization of thioamides or thiourea derivatives under acidic/basic conditions.

- Step 2: Introduction of the cyclohexyl group at the 4-position of the thiazole ring using alkylation or Friedel-Crafts reactions .

- Step 3: Acylation of the methyl group on the thiazole with 2-((4-fluorophenyl)thio)acetic acid, often using coupling agents like EDCI/HOBt in solvents such as DMF or dichloromethane .

- Purification: Column chromatography or recrystallization is employed to isolate the final product, with characterization via ¹H/¹³C NMR and high-resolution mass spectrometry (HRMS) to confirm structure and purity .

Advanced: How can reaction conditions be optimized to improve yield during synthesis?

Methodological Answer:

Critical parameters include:

- Temperature: Controlled heating (e.g., 60–80°C) for thiourea cyclization to avoid side reactions .

- Solvent polarity: Polar aprotic solvents (e.g., DMF) enhance nucleophilicity in acylation steps .

- Catalysts: Use of Lewis acids (e.g., AlCl₃) for regioselective alkylation of the thiazole ring .

- Reaction monitoring: TLC or HPLC to track intermediate formation and adjust stoichiometry in real time .

Basic: What spectroscopic techniques are used for structural characterization?

Methodological Answer:

- ¹H/¹³C NMR: Assigns protons/carbons to specific functional groups (e.g., thioacetamide S-CH₂ at δ ~3.8 ppm, fluorophenyl aromatic signals at δ ~7.2–7.5 ppm) .

- Mass spectrometry (HRMS): Confirms molecular weight (e.g., [M+H]+ ion matching C₁₉H₂₂FN₃OS₂) .

- FT-IR: Identifies amide C=O stretch (~1650 cm⁻¹) and thioether C-S (~650 cm⁻¹) .

Advanced: How are structural ambiguities resolved (e.g., tautomerism in thiazole rings)?

Methodological Answer:

- X-ray crystallography: Provides definitive bond lengths/angles to confirm regiochemistry and tautomeric forms .

- Density Functional Theory (DFT): Computes optimized geometries and compares experimental vs. theoretical NMR/IR spectra .

- Variable-temperature NMR: Detects dynamic processes (e.g., ring puckering) by observing signal splitting at low temperatures .

Basic: What biological activities are associated with this compound?

Methodological Answer:

- Anticancer: Moderate activity against breast cancer (MCF-7) and colon cancer (HCT-116) cell lines (IC₅₀ ~10–50 µM) via apoptosis induction .

- Antimicrobial: Inhibits gram-positive bacteria (e.g., S. aureus) by disrupting cell wall synthesis .

- Mechanistic targets: Preliminary docking studies suggest inhibition of tubulin polymerization or kinase enzymes .

Advanced: How can contradictory bioactivity data between studies be addressed?

Methodological Answer:

- Assay standardization: Use identical cell lines (e.g., ATCC-certified MCF-7) and control compounds (e.g., doxorubicin) .

- Dose-response validation: Perform dose-escalation studies (0.1–100 µM) to confirm IC₅₀ reproducibility .

- Orthogonal assays: Combine MTT cytotoxicity with flow cytometry (Annexin V/PI staining) to differentiate apoptosis vs. necrosis .

Advanced: How can structure-activity relationships (SAR) guide derivative design?

Methodological Answer:

- Thiazole modifications: Replace cyclohexyl with smaller alkyl groups (e.g., methyl) to enhance solubility .

- Thioacetamide substitution: Introduce electron-withdrawing groups (e.g., nitro) on the fluorophenyl ring to boost electrophilicity for target binding .

- Bioisosteres: Replace the thioether with sulfone (-SO₂-) to improve metabolic stability .

Basic: What methods assess the compound’s physicochemical stability?

Methodological Answer:

- Thermogravimetric analysis (TGA): Determines decomposition temperature (>200°C indicates thermal stability) .

- pH-solubility profiling: Measures solubility in buffers (pH 1–10) to identify optimal formulation conditions .

- Light exposure tests: UV-Vis spectroscopy monitors degradation under accelerated light stress (ICH Q1B guidelines) .

Advanced: How are computational models used to predict drug-likeness?

Methodological Answer:

- ADMET prediction: Tools like SwissADME calculate LogP (~3.5), polar surface area (~90 Ų), and CYP450 inhibition risks .

- Molecular dynamics (MD): Simulates binding to human serum albumin to estimate plasma half-life .

- QSAR models: Correlate substituent electronegativity with cytotoxicity using partial least squares regression .

Advanced: What strategies stabilize reactive intermediates during synthesis?

Methodological Answer:

- Protective groups: Boc-protection for amines during acylation steps to prevent unwanted side reactions .

- Low-temperature handling: Store thiourea intermediates at –20°C to prevent oxidation .

- In situ trapping: Use scavenger resins (e.g., polymer-bound sulfonic acid) to remove reactive byproducts .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.